
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide
Übersicht
Beschreibung
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide is a chemical compound with the molecular formula C16H16BrFN2O It is known for its unique structure, which includes both bromine and fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide typically involves the reaction of 3-bromophenylamine and 4-fluorophenylamine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Relief
UCM924 has been identified as a selective melatonin MT2 receptor partial agonist. Research indicates that it may alleviate neuropathic pain through its action on melatonin receptors, which are critical in the modulation of pain pathways. In preclinical studies, UCM924 demonstrated efficacy in reducing pain behaviors in animal models of neuropathy, suggesting potential therapeutic applications for chronic pain management .
Antidepressant Properties
The compound has been investigated for its role in the synthesis of antidepressants. Studies have shown that derivatives of N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide can be synthesized using metal-catalyzed reactions, leading to compounds with enhanced antidepressant activity. This highlights the potential of this compound as a precursor or lead compound in developing new antidepressant therapies .
Cytotoxicity Against Cancer Cell Lines
UCM924 has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings indicate that modifications in the phenyl and morpholine groups can enhance the cytotoxic effects of similar compounds against various cancers, including colon cancer (HT29 cells). The presence of electron-donating groups appears to be crucial for increasing cytotoxicity, suggesting a potential pathway for developing antitumor agents based on this compound .
Summary of Biological Activities
Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Conclusion and Future Directions
This compound shows promise across various domains, particularly in pain management and cancer therapy. Its ability to act on specific biological targets suggests that further research could lead to the development of novel therapeutic agents.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of structural modifications to enhance efficacy and reduce toxicity.
- Clinical trials to evaluate safety and effectiveness in human subjects.
Wirkmechanismus
The mechanism of action of N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(3-Bromophenyl)ethyl)acetamide
- N-(2-(4-Fluorophenyl)ethyl)acetamide
- N-(2-(3-Chlorophenyl)(4-fluorophenyl)amino)ethyl)acetamide
Uniqueness
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biologische Aktivität
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a brominated phenyl group and a fluorinated phenyl group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Many derivatives show inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar frameworks have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). Results indicated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 10 to 20 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound demonstrated the ability to inhibit biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of halogen substituents (bromo and fluoro groups) enhances the lipophilicity and overall potency against cancer cells.
- Amino Group Modifications : Variations in the amino group structure have been shown to significantly impact both anticancer and antimicrobial activities .
Data Tables
Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | MDA-MB-231 | 5 µM | |
Anticancer | U-87 | 10 µM | |
Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
Antimicrobial | Escherichia coli | 20 µg/mL |
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Treatment : A study demonstrated that this compound could reduce tumor size in xenograft models, indicating its potential as a therapeutic agent in breast cancer therapy .
- Infection Control : Clinical isolates treated with this compound showed reduced viability and biofilm formation, suggesting its utility in managing chronic infections .
Eigenschaften
IUPAC Name |
N-[2-(N-(3-bromophenyl)-4-fluoroanilino)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O/c1-12(21)19-9-10-20(15-7-5-14(18)6-8-15)16-4-2-3-13(17)11-16/h2-8,11H,9-10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZDLQXUNHNNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C1=CC=C(C=C1)F)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.